N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)19(16-8-9-20-17(12-16)10-11-27-20)14-23-22(26)18-13-21(28-24-18)15-6-4-3-5-7-15/h3-9,12-13,19H,10-11,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCHKLRLINREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : 1428359-26-5
Structure
The compound features a complex structure comprising a dihydrobenzofuran moiety and an isoxazole carboxamide, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated significant antiproliferative effects in vitro.
- Antimicrobial Properties : The benzofuran derivatives are noted for their potential as antimicrobial agents, with studies indicating effectiveness against certain bacterial strains.
- Neuroprotective Effects : Some studies suggest that the compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated that certain derivatives exhibited IC50 values ranging from 6.68 to 19.94 μM, highlighting their potential as anticancer agents .
- Antimicrobial Testing : Another research effort focused on the antimicrobial activity of related compounds. The results showed effective inhibition against several pathogenic bacteria, suggesting a broad-spectrum antimicrobial potential .
- Neuropharmacological Studies : Investigations into the neuropharmacological properties revealed that compounds with similar structural features could modulate GABAergic activity, which may have implications for treating neurological disorders .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (μM) | Target Cells |
|---|---|---|---|
| Compound A | Antiproliferative | 8.78 | A549 |
| Compound B | Antimicrobial | N/A | Various |
| Compound C | Neuroprotective | N/A | Neuronal Cells |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-5-phenylisoxazole-3-carboxamide exhibit significant anticancer properties. For instance, studies involving isoxazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | A549 | 56.88 |
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in malignant cells .
Neurological Applications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. Research into similar compounds has indicated their role as modulators in neurodegenerative diseases and mood disorders, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and depression .
Anti-inflammatory Properties
Compounds with isoxazole moieties have been studied for their anti-inflammatory effects. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy :
- Neuroprotective Effects :
Q & A
Q. Critical Conditions :
- Solvent choice (e.g., dichloromethane for coupling, ethanol for cyclization).
- Temperature control (±2°C) to avoid side reactions.
- Catalyst optimization (e.g., palladium for cross-coupling steps) .
How is the molecular structure of the compound characterized using spectroscopic techniques?
Basic Question
Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), dimethylamino singlet (δ 2.2–2.5 ppm), and dihydrobenzofuran methylene groups (δ 3.8–4.2 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm the amide and isoxazole moieties .
- Mass Spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <2 ppm error .
- X-ray Crystallography : Optional for resolving stereochemistry in crystalline derivatives .
What strategies are effective for optimizing reaction yields in multi-step syntheses?
Advanced Question
- Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yields (e.g., 75% → 90%) via enhanced mixing and cavitation .
- Microwave Irradiation : Accelerates ring-closing steps (e.g., dihydrobenzofuran formation) with precise temperature control .
- Inert Atmosphere : Critical for moisture-sensitive steps (e.g., amide coupling) to prevent hydrolysis .
- Parallel Screening : Testing solvents (DMF vs. THF) and bases (Et₃N vs. DIPEA) to identify optimal conditions .
How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during structural elucidation?
Advanced Question
- 2D NMR Techniques :
- HSQC/HMBC : Assigns proton-carbon correlations to confirm connectivity in complex regions (e.g., overlapping dihydrobenzofuran signals) .
- Isotopic Labeling : Using ¹⁵N or ¹³C-labeled precursors to trace ambiguous peaks .
- Computational Modeling : DFT calculations predict NMR shifts and compare with experimental data (±0.1 ppm accuracy) .
- Repetition Under Controlled Conditions : Eliminates artifacts from impurities or solvent effects .
What in vitro assays are suitable for evaluating the compound's biological activity?
Advanced Question
- Mitochondrial Assays : Isolate mouse liver mitochondria and measure ΔΨm (membrane potential) using Rhodamine 123. Compound effects on respiratory complexes are quantified via oxygen consumption rates .
- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., PKC, MAPK) to determine IC₅₀ values .
- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in cultured cells (e.g., HEK293) after 24-hour exposure .
How does structural modification of the isoxazole and dihydrobenzofuran moieties influence biological activity?
Advanced Question
- Isoxazole Modifications :
- Electron-Withdrawing Groups (e.g., -NO₂ at C5): Enhance kinase inhibition but reduce solubility .
- Phenyl Ring Substitution : Meta-fluoro groups improve target affinity (e.g., 10-fold lower IC₅₀) .
- Dihydrobenzofuran Modifications :
- Dimethylaminoethyl Chain : Tertiary amines enhance blood-brain barrier penetration (logP ~2.5 vs. 1.8 for primary amines) .
- Ring Saturation : Dihydro vs. tetrahydro derivatives alter conformational flexibility, impacting binding to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
